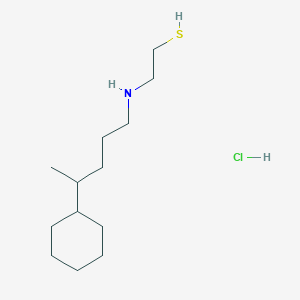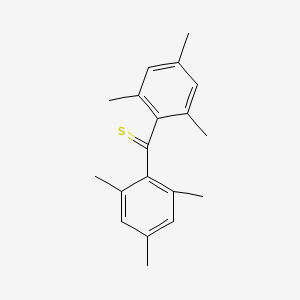
Dimesitylthioketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimesitylthioketone is an organosulfur compound characterized by the presence of a thiocarbonyl group (C=S) instead of a carbonyl group (C=O) found in conventional ketones. This compound is notable for its unique structural and electronic properties, which arise from the substitution of sulfur for oxygen. The presence of two mesityl groups (2,4,6-trimethylphenyl) attached to the thiocarbonyl carbon further enhances its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimesitylthioketone can be synthesized through several methods, including:
Thionation of Ketones: One common method involves the thionation of dimesityl ketone using reagents such as phosphorus pentasulfide or Lawesson’s reagent. The reaction typically occurs under reflux conditions in an inert solvent like toluene or xylene.
Hydrogen Sulfide Method: Another approach involves the reaction of dimesityl ketone with hydrogen sulfide gas in the presence of a catalyst such as hydrochloric acid.
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the laboratory-scale methods mentioned above can be scaled up with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Dimesitylthioketone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield the corresponding thiol or hydrocarbon, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of thioethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, hydrocarbons.
Substitution: Thioethers, substituted thioketones.
Aplicaciones Científicas De Investigación
Dimesitylthioketone has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of sulfur-containing heterocycles and other organosulfur compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique reactivity and stability.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its ability to undergo various chemical transformations.
Mecanismo De Acción
The mechanism of action of dimesitylthioketone involves its ability to interact with various molecular targets through its thiocarbonyl group. The sulfur atom in the thiocarbonyl group can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. The mesityl groups provide steric protection, enhancing the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Thioacetone: The simplest thioketone, with a structure of CH3C(S)CH3.
Thiobenzophenone: A stable thioketone with two phenyl groups attached to the thiocarbonyl carbon.
Comparison:
Stability: Dimesitylthioketone is more stable than thioacetone due to the steric protection provided by the mesityl groups.
Reactivity: It is more reactive than thiobenzophenone because the mesityl groups enhance its ability to participate in various chemical reactions.
Applications: this compound has broader applications in research and industry compared to simpler thioketones due to its unique structural and electronic properties.
Propiedades
Número CAS |
42496-08-2 |
|---|---|
Fórmula molecular |
C19H22S |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
bis(2,4,6-trimethylphenyl)methanethione |
InChI |
InChI=1S/C19H22S/c1-11-7-13(3)17(14(4)8-11)19(20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
Clave InChI |
AGSQAIKGLVZRKO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=S)C2=C(C=C(C=C2C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


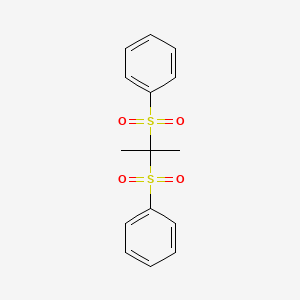
![2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B14664769.png)
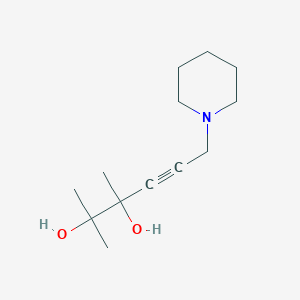



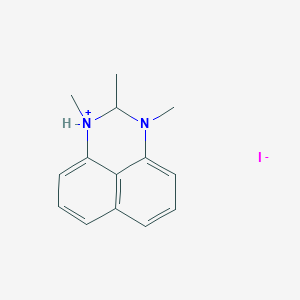
![2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl-](/img/structure/B14664806.png)
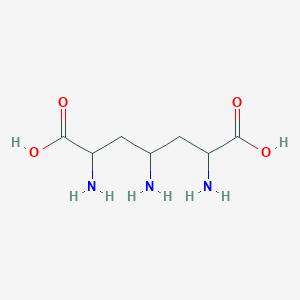
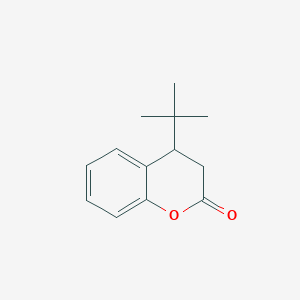

![[8-(hydroxymethyl)-2,2-dimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl]methanol](/img/structure/B14664849.png)

